Pruvanserin hydrochloride

Description

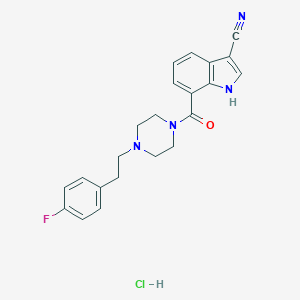

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O.ClH/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20;/h1-7,15,25H,8-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGNZRVLPYZLTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196134 | |

| Record name | Pruvanserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443144-27-2 | |

| Record name | Pruvanserin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443144272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pruvanserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRUVANSERIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWA682DH9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pruvanserin Hydrochloride: A Technical Whitepaper on its Mechanism of Action as a Selective 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvanserin (B1233070) hydrochloride (also known as EMD 281014 and LY-2422347) is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] This document provides an in-depth technical overview of its mechanism of action, supported by available preclinical data. Pruvanserin's high affinity and selectivity for the 5-HT2A receptor have made it a valuable research tool and a candidate for therapeutic development, particularly in the fields of neuropsychiatry and sleep disorders.[1][2] Although its clinical development for insomnia was discontinued, the compound's pharmacological profile continues to be of significant interest for understanding the role of the 5-HT2A receptor in various physiological and pathological processes.[2] This whitepaper details the core pharmacology of pruvanserin, including its binding affinity, functional antagonism, and in vivo activity, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action: Selective 5-HT2A Receptor Antagonism

The primary mechanism of action of pruvanserin hydrochloride is its high-affinity binding to and subsequent blockade of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.

Binding Affinity and Selectivity

Pruvanserin demonstrates nanomolar affinity for human and rat 5-HT2A receptors. Its selectivity is a key feature, with significantly lower affinity for other serotonin receptor subtypes, such as the 5-HT2C receptor, and other neurotransmitter receptors. This selectivity minimizes off-target effects and provides a more focused pharmacological intervention.

Table 1: In Vitro Receptor Binding Affinity of Pruvanserin

| Receptor Target | Species | IC50 (nM) | Reference |

| 5-HT2A | Human | 0.35 | [3] |

| 5-HT2A | Rat | 1.0 | [3] |

| 5-HT2C | Human | 1334 | [3] |

IC50: Half maximal inhibitory concentration.

Functional Antagonism at the 5-HT2A Receptor

The 5-HT2A receptor canonically couples to the Gq/11 family of G-proteins. Upon activation by serotonin, this initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, resulting in a variety of cellular responses.

Pruvanserin acts as an antagonist at this receptor, inhibiting the downstream signaling cascade initiated by serotonin. This functional antagonism has been demonstrated in vitro through assays measuring G-protein activation, such as the [35S]GTPγS binding assay.

Table 2: In Vitro Functional Activity of Pruvanserin

| Assay | Cell Line | Activity | IC50 (nM) | Reference |

| 5-HT-stimulated [35S]GTPγS accumulation | h5-HT2A transfected CHO cells | Inhibition | 9.3 | [3] |

CHO: Chinese Hamster Ovary; h5-HT2A: human 5-HT2A receptor.

Caption: Pruvanserin blocks serotonin-induced activation of the 5-HT2A receptor.

In Vivo Pharmacological Activity

The antagonist activity of pruvanserin at the 5-HT2A receptor has been confirmed in animal models through receptor occupancy studies and behavioral assays that are dependent on 5-HT2A receptor activation.

Table 3: In Vivo Activity of Pruvanserin

| Assay | Species | Route of Administration | Endpoint | ID50 | Reference |

| EEDQ-induced decrease of [3H]ketanserin binding | Rat | p.o. | Counteraction | 0.4 mg/kg | [3] |

| DOI-induced head-twitch behavior | Mouse | s.c. | Inhibition | 0.01 mg/kg | [3] |

| DOI-induced head-twitch behavior | Mouse | p.o. | Inhibition | 0.06 mg/kg | [3] |

ID50: Half maximal inhibitory dose; p.o.: oral; s.c.: subcutaneous; EEDQ: N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline; DOI: R-(-)-1-(2,5-dimethoxy-4-iodophenyl)-aminopropane.

Detailed Experimental Methodologies

The following sections provide detailed, representative protocols for the key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard methodologies in the field for assessing 5-HT2A receptor antagonists.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 of pruvanserin at human and rat 5-HT2A receptors.

Materials:

-

Cell membranes from CHO cells stably expressing the human 5-HT2A receptor or rat cortical tissue.

-

[3H]Ketanserin (radioligand).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in order:

-

50 µL of assay buffer with or without a competing non-radiolabeled ligand.

-

50 µL of this compound at various concentrations (e.g., 10-12 to 10-5 M).

-

50 µL of [3H]Ketanserin at a final concentration at or below its Kd (e.g., 0.5 nM).

-

50 µL of the membrane preparation (20-40 µg of protein).

-

-

Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding from wells containing an excess of a competing non-radiolabeled ligand. Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the log of the pruvanserin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: A generalized workflow for determining pruvanserin's binding affinity.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a GPCR agonist and its inhibition by an antagonist.

Objective: To determine the functional antagonist potency of pruvanserin at the human 5-HT2A receptor.

Materials:

-

Membranes from h5-HT2A transfected CHO cells.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

Serotonin (agonist).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

Protocol:

-

Pre-incubation: Pre-incubate cell membranes with this compound at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP (e.g., 10 µM).

-

Stimulation: Initiate the reaction by adding serotonin at a concentration that elicits a submaximal response (e.g., EC80) and [35S]GTPγS (e.g., 0.1 nM).

-

Incubation: Incubate the mixture for 30 minutes at 30°C.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters with ice-cold wash buffer and measure the filter-bound radioactivity by scintillation counting.

-

Data Analysis: Determine basal binding (no serotonin) and agonist-stimulated binding. Calculate the percent inhibition of serotonin-stimulated [35S]GTPγS binding at each concentration of pruvanserin. Plot the percent inhibition against the log of the pruvanserin concentration to determine the IC50.

DOI-Induced Head-Twitch Behavior in Mice

This in vivo behavioral assay is a well-established model for assessing the functional activity of 5-HT2A receptor agonists and antagonists.

Objective: To evaluate the in vivo efficacy of pruvanserin to block 5-HT2A receptor-mediated behavior.

Animals: Male C57BL/6 mice.

Materials:

-

This compound.

-

DOI hydrochloride.

-

Vehicle (e.g., saline or 0.5% methylcellulose).

Protocol:

-

Acclimation: Acclimate mice to the testing environment (e.g., individual observation chambers) for at least 30 minutes.

-

Pruvanserin Administration: Administer this compound or vehicle via the desired route (s.c. or p.o.) at various doses.

-

Pre-treatment Time: Allow for a pre-treatment period appropriate for the route of administration (e.g., 30 minutes for s.c., 60 minutes for p.o.).

-

DOI Challenge: Administer a standard dose of DOI (e.g., 2.5 mg/kg, s.c.) to induce head-twitch behavior.

-

Observation: Immediately after the DOI injection, observe the mice for a set period (e.g., 30 minutes) and count the number of head twitches. A head twitch is a rapid, rotational movement of the head.

-

Data Analysis: Compare the number of head twitches in the pruvanserin-treated groups to the vehicle-treated group. Calculate the percent inhibition of the DOI-induced response for each dose of pruvanserin and determine the ID50.

Caption: A generalized workflow for assessing pruvanserin's in vivo efficacy.

Conclusion

This compound is a highly selective and potent 5-HT2A receptor antagonist. Its mechanism of action has been thoroughly characterized through in vitro binding and functional assays, as well as in vivo models of 5-HT2A receptor activity. The data consistently demonstrate that pruvanserin effectively blocks the signaling of the 5-HT2A receptor. This pharmacological profile makes it an important tool for research into the physiological roles of the 5-HT2A receptor and a foundational molecule for the development of therapeutics targeting this system. While its development for insomnia has been halted, the comprehensive understanding of its mechanism of action provides valuable insights for future drug discovery and development efforts in neuropsychiatry.

References

Pruvanserin Hydrochloride: A Technical Guide to its 5-HT2A Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruvanserin hydrochloride, also known as EMD 281014, is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Developed initially for the treatment of insomnia, its high affinity and selectivity for the 5-HT2A receptor have made it a valuable tool in neuroscience research to probe the physiological and pathological roles of this receptor.[2] This technical guide provides an in-depth overview of the 5-HT2A receptor selectivity of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Binding Affinity and Functional Potency

The selectivity of this compound is demonstrated by its high affinity for the 5-HT2A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors. The following tables summarize the key binding affinity (Ki) and functional potency (IC50) values for Pruvanserin.

| Receptor | Species | Assay Type | Value (nM) | Reference |

| 5-HT2A | Human | Ki | 0.87 | [1] |

| 5-HT2C | Human | Ki | 557 | [1] |

Table 1: this compound Binding Affinity (Ki)

| Receptor | Species | Assay Type | Value (nM) | Reference |

| 5-HT2A | Human | IC50 | 0.35 | [1] |

| 5-HT2A | Rat | IC50 | 1 | [1] |

| 5-HT2C | Human | IC50 | 1334 | [1] |

| 5-HT2A | Human | [35S]GTPγS functional assay | 9.3 | [1] |

Table 2: this compound Functional Potency (IC50)

Experimental Protocols

Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a method to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor using a competitive radioligand binding assay with [3H]ketanserin as the radioligand.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor

-

[3H]ketanserin (radioligand)

-

This compound (test compound)

-

Serotonin (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes expressing the 5-HT2A receptor on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, [3H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and the membrane suspension.

-

Non-specific Binding: Add a high concentration of unlabeled serotonin (e.g., 10 µM), [3H]ketanserin, and the membrane suspension.

-

Competitive Binding: Add serial dilutions of this compound, [3H]ketanserin, and the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay for 5-HT2A Receptor Antagonism

This protocol describes a method to determine the functional potency (IC50) of this compound as a 5-HT2A receptor antagonist by measuring its ability to inhibit serotonin-stimulated [35S]GTPγS binding.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor and associated G proteins (Gαq/11)

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

Serotonin (agonist)

-

This compound (test antagonist)

-

GDP (Guanosine diphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Glass fiber filters or SPA beads

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare the cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Basal Binding: Assay buffer, [35S]GTPγS, GDP, and membrane suspension.

-

Agonist-stimulated Binding: A fixed concentration of serotonin (at its EC80), [35S]GTPγS, GDP, and membrane suspension.

-

Antagonist Inhibition: Serial dilutions of this compound, a fixed concentration of serotonin (EC80), [35S]GTPγS, GDP, and membrane suspension.

-

-

Pre-incubation: Pre-incubate the plate with the membranes, GDP, and this compound (for the inhibition curve) for 15-30 minutes at 30°C.

-

Initiation of Reaction: Add serotonin and [35S]GTPγS to the appropriate wells to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Alternatively, if using Scintillation Proximity Assay (SPA) beads, the signal can be read directly in a microplate scintillation counter after an appropriate settling time.

-

Data Analysis: Calculate the net serotonin-stimulated binding by subtracting the basal binding from the agonist-stimulated binding. Plot the percentage of inhibition of serotonin-stimulated binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.

Visualizations

Signaling Pathway

Caption: 5-HT2A Receptor Gq Signaling Pathway and Pruvanserin's Point of Antagonism.

Experimental Workflows

Caption: Workflow for a Competitive Radioligand Binding Assay.

Caption: Workflow for a [35S]GTPγS Functional Assay for Antagonism.

References

The Molecular Target of Pruvanserin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvanserin hydrochloride, also known as EMD 281014 and LY-2422347, is a high-affinity, selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A). This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, focusing on its interaction with the 5-HT2A receptor. This document summarizes key quantitative data, details representative experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound is a compound that has been investigated for its potential therapeutic applications in conditions such as insomnia, and as an adjunctive treatment for neuropsychiatric disorders. Its pharmacological activity is primarily attributed to its potent and selective antagonism of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes in the central nervous system.

Primary Molecular Target: 5-HT2A Receptor

The principal molecular target of this compound is the 5-hydroxytryptamine (5-HT) type 2A receptor . It exhibits high affinity for both human and rat 5-HT2A receptors and acts as an antagonist, inhibiting the functional response elicited by serotonin (B10506) or other 5-HT2A receptor agonists.

Quantitative Pharmacological Data

The following table summarizes the key in vitro binding and functional data for this compound (EMD 281014).

| Parameter | Species | Receptor | Value | Assay Type | Reference |

| IC50 | Human | 5-HT2A | 0.35 nM | Radioligand Binding Assay | [1] |

| IC50 | Rat | 5-HT2A | 1 nM | Radioligand Binding Assay | [1] |

| IC50 | Human | 5-HT2C | 1334 nM | Radioligand Binding Assay | [1] |

| IC50 | Human | 5-HT2A | 9.3 nM | [35S]GTPγS Functional Assay | [1] |

Table 1: In Vitro Pharmacological Profile of this compound (EMD 281014)

Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor is a Gq/G11-coupled GPCR. Upon activation by an agonist like serotonin, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Pruvanserin, as an antagonist, blocks the initiation of this cascade by preventing agonist binding to the receptor.

Experimental Protocols

The following are representative, detailed protocols for the key in vitro assays used to characterize a 5-HT2A receptor antagonist like this compound.

Radioligand Binding Assay

This assay determines the affinity of a compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory concentration (IC50) of this compound at the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin.

-

Non-specific Binding Control: Mianserin or another high-affinity 5-HT2A ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control (e.g., 10 µM Mianserin).

-

50 µL of varying concentrations of this compound.

-

50 µL of [3H]Ketanserin (at a final concentration near its Kd).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

[35S]GTPγS Binding Functional Assay

This functional assay measures the ability of a compound to inhibit agonist-stimulated G-protein activation.

Objective: To determine the functional antagonist potency (IC50) of this compound at the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from CHO cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [35S]GTPγS.

-

Agonist: Serotonin (5-HT).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP: Guanosine diphosphate.

-

Test Compound: this compound, serially diluted.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare 5-HT2A receptor-expressing membranes as described for the binding assay.

-

Pre-incubation: In a 96-well plate, pre-incubate the membranes with varying concentrations of this compound for 15-30 minutes at 30°C.

-

Assay Initiation: Add the following to each well:

-

A sub-maximal concentration of Serotonin (agonist).

-

GDP (to ensure a basal state).

-

[35S]GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold buffer.

-

Detection: Dry the filter plate, add scintillation cocktail, and measure the incorporated radioactivity.

-

Data Analysis: Determine the percentage of inhibition of agonist-stimulated [35S]GTPγS binding at each concentration of this compound. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a potent and selective antagonist of the 5-HT2A receptor. Its high affinity for this receptor, as demonstrated by low nanomolar IC50 values in radioligand binding assays, and its ability to effectively block agonist-induced G-protein activation, confirm its mechanism of action. The experimental protocols detailed herein provide a framework for the in vitro characterization of Pruvanserin and other compounds targeting the 5-HT2A receptor. This information is critical for researchers and professionals involved in the discovery and development of novel therapeutics for central nervous system disorders.

References

Pruvanserin hydrochloride CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvanserin hydrochloride, also known as EMD 281014 and LY-2422347, is a potent and selective antagonist of the serotonin (B10506) 5-HT2A receptor.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key findings from preclinical and clinical studies. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Identity and Properties

This compound is a synthetic compound belonging to the piperazine (B1678402) and indole (B1671886) class of molecules.

-

CAS Number: 443144-27-2[3]

-

Molecular Formula: C₂₂H₂₂ClFN₄O[3]

-

Molecular Weight: 412.89 g/mol [3]

-

IUPAC Name: 7-({4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl}carbonyl)-1H-indole-3-carbonitrile hydrochloride[4]

-

SMILES: FC1=CC=C(CCN2CCN(CC2)C(=O)C3=CC=CC4=C3NC=C4C#N)C=C1[4]

Mechanism of Action: 5-HT2A Receptor Antagonism

Pruvanserin acts as a selective antagonist at the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

By blocking the 5-HT2A receptor, Pruvanserin inhibits these downstream signaling events. This mechanism is thought to be responsible for its therapeutic effects in conditions where serotonergic systems are dysregulated, such as insomnia and psychosis.[1][6]

Signaling Pathway of 5-HT2A Receptor and Inhibition by Pruvanserin

Caption: 5-HT2A receptor signaling and its inhibition by Pruvanserin.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Species/System | Value | Reference |

| IC₅₀ | Human 5-HT2A Receptor | 0.35 nM | [2] |

| Rat 5-HT2A Receptor | 1 nM | [2] | |

| Human 5-HT2C Receptor | 1334 nM | [2] | |

| h5-HT2A transfected CHO cells ([³⁵S]GTPγS accumulation) | 9.3 nM | [2] | |

| ID₅₀ | DOI-induced head-twitch (mouse) | 0.06 mg/kg (p.o.) | [2] |

| EEDQ-induced [³H]ketanserin binding decrease (rat) | 0.4 mg/kg (p.o.) | [2] |

Experimental Protocols

In Vivo Assessment of 5-HT2A Receptor Antagonism (DOI-induced Head-Twitch in Mice)

This protocol is a standard behavioral assay to evaluate the in vivo efficacy of 5-HT2A receptor antagonists.

Objective: To determine the dose-dependent inhibition of the 5-HT2A receptor agonist, DOI (R-(-)-1-(2,5-dimethoxy-4-iodophenyl)-aminopropane), induced head-twitch response in mice by Pruvanserin.

Methodology:

-

Animals: Male C57BL/6 mice are commonly used.

-

Drug Administration: Pruvanserin is administered orally (p.o.) or subcutaneously (s.c.) at various doses. A vehicle control group receives the same volume of the vehicle.

-

Pre-treatment Time: Pruvanserin is typically administered 30-60 minutes before the DOI challenge.

-

DOI Challenge: DOI is administered subcutaneously at a dose known to induce a robust head-twitch response (e.g., 2.5 mg/kg).

-

Behavioral Observation: Immediately after DOI administration, mice are placed in individual observation chambers. The number of head-twitches is counted for a defined period, typically 20-30 minutes.

-

Data Analysis: The number of head-twitches in the Pruvanserin-treated groups is compared to the vehicle-treated group. The dose that produces a 50% reduction in head-twitches (ID₅₀) is calculated.[2]

Assessment of Efficacy in a Primate Model of Parkinson's Disease Psychosis

This protocol details the evaluation of Pruvanserin's effects on L-DOPA-induced dyskinesia and psychosis-like behaviors in a primate model.

Objective: To assess the potential of Pruvanserin to alleviate psychosis-like behaviors (PLBs) and dyskinesia induced by L-DOPA treatment in parkinsonian marmosets.

Methodology:

-

Animal Model: Common marmosets are rendered parkinsonian by treatment with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

-

Drug Administration: L-DOPA is administered to induce dyskinesia and PLBs. Pruvanserin (EMD-281014) is co-administered with L-DOPA at various doses (e.g., 0.01, 0.03, and 0.1 mg/kg).[6]

-

Behavioral Scoring: Dyskinesia, PLBs, and parkinsonian symptoms are rated by a trained observer blind to the treatment conditions.

-

Pharmacokinetic Analysis: Plasma levels of Pruvanserin are measured to correlate drug exposure with behavioral effects.[6]

-

Data Analysis: The severity of dyskinesia and PLBs in the Pruvanserin-treated groups is compared to the vehicle control group.

Experimental Workflow: Preclinical Evaluation of a 5-HT2A Antagonist

Caption: A generalized preclinical development workflow for a 5-HT2A antagonist.

Therapeutic Potential and Clinical Development

Pruvanserin was primarily investigated for the treatment of insomnia and was in phase II clinical trials.[1][7] The rationale for its use in insomnia stems from the role of the 5-HT2A receptor in sleep architecture. Antagonism of this receptor is associated with an increase in slow-wave sleep.

In addition to insomnia, preclinical studies have suggested potential antidepressant, anxiolytic, and working memory-enhancing effects for Pruvanserin.[1] It has also been evaluated in animal models of schizophrenia and Parkinson's disease psychosis, where it demonstrated the ability to reduce psychosis-like behaviors.[6] However, the development of Pruvanserin appears to have been discontinued.[1]

References

- 1. Pruvanserin - Wikipedia [en.wikipedia.org]

- 2. EMD 281014, a new selective serotonin 5-HT2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The highly selective 5-HT2A antagonist EMD-281,014 reduces dyskinesia and psychosis in the l-DOPA-treated parkinsonian marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

A Comprehensive Guide to the Synthesis of Pruvanserin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis pathway for Pruvanserin hydrochloride, a selective 5-HT2A receptor antagonist. Pruvanserin, also known by its development codes EMD-281,014 and LY-2,422,347, has the chemical name 7-({4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl}carbonyl)-1H-indole-3-carbonitrile hydrochloride. This document outlines the multi-step synthesis, providing detailed experimental protocols for the preparation of key intermediates and the final active pharmaceutical ingredient. All quantitative data, including molar quantities, yields, and analytical characterization, are presented in structured tables for clarity and ease of comparison. Additionally, the complete synthesis pathway is visualized using a Graphviz diagram. This guide is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

Pruvanserin is a potent and selective antagonist of the serotonin (B10506) 5-HT2A receptor. It was initially investigated for the treatment of insomnia and has also shown potential antidepressant, anxiolytic, and memory-enhancing effects in preclinical studies. The synthesis of this compound involves a convergent approach, centered on the coupling of a substituted indole (B1671886) carboxylic acid with a functionalized piperazine (B1678402) derivative. This guide will detail the preparation of the key building blocks and their subsequent condensation to form the final product.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Stage 1: Synthesis of the Indole Core: Preparation of 3-cyano-1H-indole-7-carboxylic acid.

-

Stage 2: Synthesis of the Piperazine Side Chain: Preparation of 1-[2-(4-fluorophenyl)ethyl]piperazine (B1338925).

-

Stage 3: Coupling and Salt Formation: Amide bond formation between the indole core and the piperazine side chain, followed by conversion to the hydrochloride salt.

The complete synthetic route is depicted in the diagram below.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of key intermediates and this compound.

Synthesis of 3-Cyano-1H-indole-7-carboxylic acid (Intermediate I1)

This procedure describes the conversion of 1H-indole-7-carboxylic acid to its 3-cyano derivative.

Reaction Scheme:

1H-Indole-7-carboxylic acid → 3-Cyano-1H-indole-7-carboxylic acid

Experimental Protocol:

-

To a cooled (0 °C) solution of 1H-indole-7-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as acetonitrile, chlorosulfonyl isocyanate (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Dimethylformamide (DMF, 2.0 eq) is then added, and the mixture is heated to 50 °C for 1 hour.

-

The reaction is quenched by the addition of water, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and dried under vacuum to afford 3-cyano-1H-indole-7-carboxylic acid.

| Compound | Molecular Weight ( g/mol ) | Molar Quantity | Mass | Yield (%) |

| 1H-Indole-7-carboxylic acid | 161.16 | 1.0 eq | - | - |

| Chlorosulfonyl isocyanate | 141.53 | 1.1 eq | - | - |

| 3-Cyano-1H-indole-7-carboxylic acid | 186.16 | - | - | ~85% |

Synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine (Intermediate I2)

This two-step procedure outlines the synthesis of the piperazine side chain.

Reaction Scheme:

-

1-(2-Hydroxyethyl)piperazine + SOCl₂ → 1-(2-Chloroethyl)piperazine (B3192190)

-

1-(2-Chloroethyl)piperazine + 4-Fluorobenzene → 1-[2-(4-fluorophenyl)ethyl]piperazine

Experimental Protocol:

Step 1: Synthesis of 1-(2-Chloroethyl)piperazine

-

1-(2-Hydroxyethyl)piperazine (1.0 eq) is dissolved in a suitable solvent like dichloromethane.

-

Thionyl chloride (1.2 eq) is added dropwise at 0 °C.

-

The mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The solvent is removed under reduced pressure to yield 1-(2-chloroethyl)piperazine hydrochloride, which is used in the next step without further purification.

Step 2: Friedel-Crafts Alkylation

-

To a suspension of aluminum chloride (AlCl₃, 1.5 eq) in 4-fluorobenzene (used as both reactant and solvent) at 0 °C, 1-(2-chloroethyl)piperazine hydrochloride (1.0 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is carefully quenched by pouring it onto ice and basified with a concentrated sodium hydroxide (B78521) solution.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to give 1-[2-(4-fluorophenyl)ethyl]piperazine.

| Compound | Molecular Weight ( g/mol ) | Molar Quantity | Mass | Yield (%) |

| 1-(2-Hydroxyethyl)piperazine | 130.19 | 1.0 eq | - | - |

| 1-[2-(4-fluorophenyl)ethyl]piperazine | 208.28 | - | - | ~60% (over 2 steps) |

Synthesis of this compound (Final Product)

This final stage involves the amide coupling of the indole and piperazine fragments, followed by salt formation.

Reaction Scheme:

3-Cyano-1H-indole-7-carboxylic acid + 1-[2-(4-fluorophenyl)ethyl]piperazine → Pruvanserin (free base) → this compound

Experimental Protocol:

-

To a solution of 3-cyano-1H-indole-7-carboxylic acid (1.0 eq) in a suitable solvent such as DMF, a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq) are added.

-

The mixture is stirred at room temperature for 30 minutes.

-

1-[2-(4-fluorophenyl)ethyl]piperazine (1.05 eq) is then added, and the reaction is stirred at room temperature for 16 hours.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude Pruvanserin free base is purified by column chromatography.

-

The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrogen chloride in diethyl ether is added dropwise with stirring.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a solid.

| Compound | Molecular Weight ( g/mol ) | Molar Quantity | Mass | Yield (%) |

| 3-Cyano-1H-indole-7-carboxylic acid | 186.16 | 1.0 eq | - | - |

| 1-[2-(4-fluorophenyl)ethyl]piperazine | 208.28 | 1.05 eq | - | - |

| This compound | 412.89 | - | - | ~70% |

Conclusion

The synthesis of this compound is a well-defined process that can be efficiently executed in a laboratory setting. This guide provides the necessary detailed protocols and quantitative data to enable the successful replication of this synthesis. The convergent approach allows for the independent preparation of the key indole and piperazine fragments, which are then coupled in the final step. Careful execution of the described procedures and purification techniques is essential for obtaining a high-purity final product.

Disclaimer

The information provided in this document is intended for research and development purposes only. The synthesis of chemical compounds should only be performed by qualified professionals in a well-equipped laboratory, following all appropriate safety precautions. The authors and publisher of this document do not assume any liability for any damages or injuries that may result from the use of this information.

Pruvanserin Hydrochloride: A Technical History of a Selective 5-HT2A Antagonist

An In-depth Technical Guide on the Discovery, Development, and Scientific Profile of Pruvanserin Hydrochloride (EMD-281,014/LY-2422347)

Introduction

This compound, also known by its developmental codes EMD-281,014 and LY-2422347, is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Initially synthesized and developed by Merck Serono SA and later advanced by Eli Lilly and Company, Pruvanserin was primarily investigated for its therapeutic potential in the treatment of insomnia.[2] The compound progressed to Phase II clinical trials before its development was discontinued.[1][2] Beyond its hypnotic properties, preclinical studies have suggested that Pruvanserin may also possess antidepressant, anxiolytic, and cognitive-enhancing effects.[1] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological profile, mechanism of action, and the key experimental findings from preclinical and clinical investigations.

Discovery and Development Timeline

The development of this compound represents a concerted effort in the exploration of selective 5-HT2A receptor antagonists for central nervous system (CNS) disorders. The initial discovery and preclinical development were undertaken by Merck Serono SA under the designation EMD-281,014. Subsequently, Eli Lilly and Company acquired the compound, renaming it LY-2422347, and progressed it into clinical trials for insomnia.[2]

-

Early 2000s: Initial discovery and preclinical characterization of EMD-281,014 by Merck Serono SA. A key publication describing its selective 5-HT2A antagonist properties was published in 2003.

-

Mid 2000s: Eli Lilly and Company takes over the development, designating the compound as LY-2422347.

-

November 28, 2005: The Phase II clinical trial NCT00259311, titled "Efficacy Study of LY2422347 to Treat Insomnia," was first registered on ClinicalTrials.gov.[3]

-

2008: Pruvanserin is reported to be in Phase II clinical trials for insomnia.[1]

-

Post-2008: Development of Pruvanserin appears to have been discontinued, as it no longer features in Eli Lilly and Company's development pipeline.[1]

Pharmacological Profile

Pruvanserin is characterized by its high affinity and selectivity for the 5-HT2A receptor. In vitro binding studies have demonstrated its potent interaction with this receptor subtype, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

Quantitative Pharmacological Data

| Parameter | Species | Receptor/Target | Value | Reference(s) |

| Ki | - | 5-HT2A | 0.87 nM | [1] |

| - | 5-HT2C | 557 nM | [1] | |

| IC50 | Human | 5-HT2A | 0.35 nM | [4] |

| Rat | 5-HT2A | 1 nM | [4] |

Mechanism of Action: 5-HT2A Receptor Antagonism

The primary mechanism of action of Pruvanserin is the blockade of the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/G11 family of G-proteins. This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing this receptor, Pruvanserin is thought to modulate the activity of downstream signaling pathways, which are implicated in the regulation of sleep, mood, and cognition.

5-HT2A Receptor Signaling Pathway

Preclinical Studies

A number of preclinical in vivo and in vitro studies have been conducted to characterize the pharmacological effects of Pruvanserin.

In Vivo Studies

-

Sleep and Wakefulness in Rats: In rodent models, administration of Pruvanserin (EMD-281014) was shown to significantly increase slow-wave sleep (SWS) during both the light and dark phases of the light-dark cycle. This effect is consistent with the proposed mechanism of 5-HT2A receptor antagonism for the promotion of sleep.

-

Dyskinesia and Psychosis in a Parkinson's Disease Model: In a study using MPTP-lesioned marmosets, a model for Parkinson's disease, Pruvanserin (EMD-281,014) was found to reduce L-DOPA-induced dyskinesia by up to 47% and psychosis-like behaviors by up to 40%.[3] This suggests a potential role for selective 5-HT2A antagonists in managing the side effects of dopamine (B1211576) replacement therapy in Parkinson's disease.

-

Cognitive Enhancement: Studies in non-human primates have indicated that Pruvanserin can enhance working memory.[1]

Clinical Development

The clinical development of this compound focused on its potential as a treatment for primary insomnia.

Phase II Clinical Trial (NCT00259311)

A Phase II, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of LY2422347 in patients with primary insomnia.[3] The study aimed to assess the effects of Pruvanserin on sleep parameters.

Unfortunately, the detailed quantitative results of this clinical trial have not been made publicly available in peer-reviewed publications or in the clinical trial registry. Therefore, a comprehensive table of the clinical outcomes cannot be presented. The discontinuation of the development program suggests that the compound may not have met the desired efficacy or safety endpoints.

Experimental Protocols

5-HT2A Receptor Binding Assay (General Protocol)

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like Pruvanserin for the 5-HT2A receptor. This is based on standard methodologies in the field.

Objective: To determine the inhibitory constant (Ki) of Pruvanserin for the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]Ketanserin, a well-characterized 5-HT2A receptor antagonist.

-

Non-specific Binding Agent: A high concentration of a non-labeled 5-HT2A antagonist (e.g., Mianserin or unlabeled Ketanserin) to determine non-specific binding.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: The cell line expressing the 5-HT2A receptor is cultured and harvested. The cells are then homogenized in a buffer and centrifuged to isolate the cell membranes containing the receptor. The membrane pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a mixture of the cell membranes, the radioligand ([3H]Ketanserin) at a fixed concentration (typically at or near its Kd), and either the assay buffer (for total binding), the non-specific binding agent, or the test compound (Pruvanserin) at varying concentrations.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data for the test compound is then plotted as the percentage of specific binding versus the log concentration of the compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for a Receptor Binding Assay

Chemical Synthesis

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist that showed promise in the treatment of insomnia. Its development, from initial discovery to Phase II clinical trials, highlights the interest in targeting the 5-HT2A receptor for CNS disorders. Preclinical studies have demonstrated its potential to modulate sleep, and have also suggested possible antidepressant, anxiolytic, and cognitive-enhancing properties.

The discontinuation of its clinical development for insomnia, for which the specific reasons are not publicly known, means that the full therapeutic potential of Pruvanserin remains to be elucidated. However, the extensive preclinical data and the well-defined mechanism of action of Pruvanserin make it a valuable research tool for further investigation into the role of the 5-HT2A receptor in various physiological and pathological processes. The information presented in this technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the history and science of this compound and the broader class of 5-HT2A receptor antagonists.

References

Pharmacological Profile of Pruvanserin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvanserin hydrochloride (also known as EMD-281,014 and LY-2,422,347) is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its receptor binding affinity, functional activity, and effects in preclinical in vivo models. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Introduction

Pruvanserin is a phenethylpiperazine derivative that has been investigated for its therapeutic potential in a range of central nervous system (CNS) disorders, including insomnia, major depression, and schizophrenia.[2] Its primary mechanism of action is the selective blockade of the 5-HT2A receptor, a key G-protein coupled receptor (GPCR) implicated in the modulation of mood, cognition, and sleep architecture. Initially developed by Merck Serono SA and later by Eli Lilly and Company, Pruvanserin reached Phase 2 clinical trials for the treatment of primary insomnia.[2][3] While its development appears to have been discontinued, its high selectivity for the 5-HT2A receptor makes it a valuable research tool for elucidating the role of this receptor in various physiological and pathological processes.

Receptor Binding Profile

This compound demonstrates high affinity and selectivity for the human and rat 5-HT2A receptors. Its binding profile has been characterized through radioligand binding assays, revealing significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic, dopaminergic, and histaminergic receptors.

Table 1: Receptor Binding Affinities of Pruvanserin (EMD 281014)

| Receptor/Target | Species | IC50 (nM) | Reference |

| 5-HT2A | Human | 0.35 | [1][4] |

| 5-HT2A | Rat | 1.0 | [1][4] |

| 5-HT1A | - | ≥ 1000 | [4] |

| 5-HT1B | - | ≥ 10,000 | [4] |

| 5-HT2B | - | ≥ 1000 | [4] |

| 5-HT2C | - | ≥ 1000 | [4] |

| 5-HT3 | - | ≥ 10,000 | [4] |

| 5-HT6 | - | ≥ 10,000 | [4] |

| 5-HT7 | - | ≥ 1000 | [4] |

| α1-adrenergic | - | ≥ 1000 | [4] |

| α2-adrenergic | - | ≥ 1000 | [4] |

| Dopamine (B1211576) D1 | - | ≥ 1000 | [4] |

| Dopamine D2 | - | ≥ 10,000 | [4] |

| Histamine H1 | - | ≥ 10,000 | [4] |

Data presented as IC50 values, which represent the concentration of the drug that inhibits 50% of the specific binding of a radioligand to the receptor.

Mechanism of Action and Signaling Pathway

Pruvanserin acts as an antagonist at the 5-HT2A receptor. The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon activation by its endogenous ligand, serotonin (5-HT), it initiates a signaling cascade through the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this receptor, Pruvanserin prevents the downstream signaling cascade. Some compounds targeting the 5-HT2A receptor have been shown to act as inverse agonists, reducing the constitutive activity of the receptor in the absence of an agonist. The precise functional activity of Pruvanserin as a neutral antagonist versus an inverse agonist is not definitively established in the public domain.

Preclinical In Vivo Pharmacology

The antagonist activity of Pruvanserin at the 5-HT2A receptor has been demonstrated to produce several effects in animal models, suggesting its potential therapeutic applications.

4.1. Effects on L-DOPA-Induced Dyskinesia and Psychosis in a Parkinson's Disease Model

In a study using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned marmosets, a model for Parkinson's disease, Pruvanserin (EMD-281,014) was evaluated for its effects on L-DOPA-induced dyskinesia and psychosis-like behaviors.[5]

-

Dyskinesia: When co-administered with L-DOPA, Pruvanserin at doses of 0.03 and 0.1 mg/kg significantly reduced the peak dose dyskinesia by 41.8% and 54.5%, respectively, compared to L-DOPA with vehicle.[5]

-

Psychosis-like Behaviors: The same doses of Pruvanserin also significantly decreased the severity of peak dose psychosis-like behaviors by 42.5% and 45.9%, respectively.[5]

-

Motor Function: Importantly, these therapeutic effects were achieved without compromising the anti-parkinsonian benefits of L-DOPA.[5]

These findings suggest that highly selective 5-HT2A receptor blockade is a viable strategy for managing common side effects of dopamine replacement therapy in Parkinson's disease.

4.2. Effects on Working Memory

The cognitive-enhancing properties of Pruvanserin were investigated in young and aged rhesus monkeys performing a delayed matching-to-sample (DMTS) task, a measure of working memory.[6] Oral administration of Pruvanserin (0.1, 1.0, 3.0, and 10.0 mg/kg) improved DMTS accuracy in both age groups, particularly at medium to long retention intervals.[6] These results indicate a potential role for 5-HT2A receptor antagonists in improving working memory function.

4.3. Antidepressant and Anxiolytic Effects

Animal studies have also suggested that Pruvanserin possesses antidepressant and anxiolytic properties, although specific data from these studies are not as readily available in the public domain.[2] The blockade of 5-HT2A receptors is a known mechanism of action for some antidepressant and anxiolytic medications.[7]

Experimental Protocols

Detailed experimental protocols for studies involving this compound are often proprietary. However, the following sections describe the general methodologies for key assays used to characterize 5-HT2A receptor antagonists.

5.1. Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the 5-HT2A receptor.

-

Incubation: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand that binds to the 5-HT2A receptor (e.g., [3H]ketanserin) and varying concentrations of the test compound (Pruvanserin).

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

5.2. Functional Assays (General Protocols)

Functional assays are used to determine whether a compound that binds to a receptor acts as an antagonist, agonist, or inverse agonist. For the Gq-coupled 5-HT2A receptor, common functional assays include calcium flux and inositol phosphate (B84403) accumulation assays.

5.2.1. Calcium Flux Assay

This assay measures changes in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Culture: Cells expressing the 5-HT2A receptor are cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Compound Addition: The test compound (Pruvanserin) is added to the cells and incubated for a short period.

-

Agonist Stimulation: A 5-HT2A receptor agonist (e.g., serotonin) is then added to stimulate the receptor.

-

Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader. An antagonist will inhibit the agonist-induced increase in fluorescence.

5.2.2. Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Gq signaling.

Methodology:

-

Cell Labeling: Cells expressing the 5-HT2A receptor are labeled by incubating them with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols.

-

Compound Treatment: The cells are pre-treated with lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphate (IP1), allowing it to accumulate. The test compound (Pruvanserin) is then added.

-

Agonist Stimulation: A 5-HT2A agonist is added to stimulate the receptor and the production of inositol phosphates.

-

Extraction and Quantification: The reaction is stopped, and the inositol phosphates are extracted and separated using ion-exchange chromatography. The amount of [3H]-IP1 is then quantified by scintillation counting. An antagonist will inhibit the agonist-induced accumulation of IP1.

Summary and Conclusion

This compound is a highly selective 5-HT2A receptor antagonist with demonstrated efficacy in preclinical models of Parkinson's disease-related complications and cognitive dysfunction. Its well-defined pharmacological profile makes it an important tool for investigating the role of the 5-HT2A receptor in the brain. While its clinical development has been halted, the data gathered on Pruvanserin contribute to the broader understanding of 5-HT2A receptor pharmacology and its potential as a therapeutic target for a variety of neuropsychiatric disorders. Further research into the functional selectivity and potential inverse agonist activity of Pruvanserin could provide additional insights into its molecular mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pruvanserin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. The highly selective 5-HT2A antagonist EMD-281,014 reduces dyskinesia and psychosis in the l-DOPA-treated parkinsonian marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective serotonin 5-HT2A receptor antagonist EMD 281014 improves delayed matching performance in young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Animal models for anxiety and response to serotonergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Anxiolytic Potential of Pruvanserin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvanserin hydrochloride (also known as EMD-281,014 and LY-2,422,347) is a potent and selective antagonist of the serotonin (B10506) 5-HT2A receptor.[1][2][3] While its clinical development primarily focused on the treatment of insomnia, preclinical evidence has demonstrated its potential anxiolytic properties.[1] This technical guide provides a comprehensive overview of the existing research on the anxiolytic effects of Pruvanserin, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anxiolytic agents.

Introduction

Anxiety disorders represent a significant global health concern, necessitating the continued exploration for more effective and better-tolerated therapeutic interventions. The serotonergic system, particularly the 5-HT2A receptor, has been implicated in the pathophysiology of anxiety. Antagonism of this receptor is a promising strategy for the development of new anxiolytic drugs. Pruvanserin, with its high affinity and selectivity for the 5-HT2A receptor, has been investigated in preclinical models to assess its anxiolytic efficacy. This document synthesizes the available preclinical findings to provide a detailed understanding of its potential in this therapeutic area.

Mechanism of Action: 5-HT2A Receptor Antagonism

Pruvanserin exerts its pharmacological effects by selectively blocking the 5-HT2A receptor.[2][3] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway. This cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By antagonizing the 5-HT2A receptor, Pruvanserin inhibits these downstream signaling events, which are thought to contribute to its anxiolytic effects.

Figure 1: Pruvanserin's Mechanism of Action at the 5-HT2A Receptor.

Preclinical Anxiolytic Activity: Data and Protocols

The anxiolytic potential of Pruvanserin has been evaluated in rodent models of anxiety. A key study by Adamec et al. investigated the prophylactic and therapeutic effects of Pruvanserin (EMD 281014) on anxiety induced by predator stress in rats.[4]

Experimental Workflow

The general workflow of the preclinical anxiety studies involved exposing rats to a predator stressor, followed by the administration of Pruvanserin and subsequent behavioral testing.

Figure 2: Experimental Workflow for Preclinical Anxiety Studies.

Quantitative Data

The anxiolytic effects of Pruvanserin were assessed using the elevated plus-maze and the acoustic startle response tests. The data presented below are from the prophylactic arm of the study, where the drug was administered shortly after the stressor.

Table 1: Effect of Prophylactic Pruvanserin on Open Arm Avoidance in the Elevated Plus-Maze

| Treatment Group (mg/kg) | Mean % Time in Open Arms (± SEM) |

| Vehicle Control | 15.2 ± 2.1 |

| Pruvanserin (0.01) | 28.5 ± 3.5 |

| Pruvanserin (0.1) | 30.1 ± 4.2 |

| Pruvanserin (1.0) | 29.8 ± 3.9 |

| Pruvanserin (10.0) | 27.6 ± 4.1 |

| *Statistically significant increase compared to vehicle control (p < 0.05). Data adapted from Adamec et al.[4] |

Table 2: Effect of Prophylactic Pruvanserin on Stress-Potentiated Acoustic Startle Response

| Treatment Group (mg/kg) | Mean Startle Amplitude (± SEM) |

| Vehicle Control | 250 ± 25 |

| Pruvanserin (0.01) | 180 ± 20 |

| Pruvanserin (0.1) | 175 ± 18 |

| *Statistically significant decrease compared to vehicle control (p < 0.05). Data adapted from Adamec et al.[4] |

In therapeutic testing, where Pruvanserin was administered one week after the stressor, it did not show clear, dose-dependent effects on the elevated plus-maze or the acoustic startle response.[4]

Experimental Protocols

-

Species: Male Long-Evans rats.

-

Housing: Housed in groups of three with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

-

Rats were individually placed in a protective cage within the home cage of a domestic cat for 5 minutes.

-

Following this, the protective cage was removed, and the rat was exposed to the cat for an additional 5 minutes.[4]

-

This compound was dissolved in a vehicle solution.

-

Injections were administered intraperitoneally (i.p.) at doses of 0.001, 0.01, 0.1, 1, or 10 mg/kg.[4]

-

Prophylactic administration: 10 minutes after predator stress exposure.[4]

-

Therapeutic administration: 90 minutes before behavioral testing, which occurred one week after predator stress.[4]

-

Elevated Plus-Maze:

-

The apparatus consisted of two open arms and two closed arms elevated above the floor.

-

Rats were placed in the center of the maze and allowed to explore for 5 minutes.

-

The primary measure of anxiety was the percentage of time spent in the open arms.[4]

-

-

Acoustic Startle Response:

-

Rats were placed in a startle chamber.

-

A series of loud, brief auditory stimuli were presented.

-

The amplitude of the startle response was measured.[4]

-

Discussion and Future Directions

The preclinical data suggest that this compound exhibits anxiolytic properties, particularly when administered prophylactically in a predator stress model. The blockade of stress-induced increases in open arm avoidance and the attenuation of the potentiated startle response point to the involvement of the 5-HT2A receptor in the neurobiology of anxiety.[4] The lack of a clear therapeutic effect in the cited study may suggest that Pruvanserin is more effective at preventing the consolidation of fear memories rather than treating established anxiety-like states, though further research is needed to confirm this.

Despite being discontinued (B1498344) for insomnia, the anxiolytic profile of Pruvanserin warrants further investigation. Future studies could explore its efficacy in other animal models of anxiety, its potential synergistic effects with other anxiolytic agents, and the precise neural circuits through which its 5-HT2A antagonism mediates anxiolysis. A deeper understanding of its pharmacological profile could inform the development of next-generation anxiolytics targeting the 5-HT2A receptor.

Conclusion

This compound, a selective 5-HT2A receptor antagonist, has demonstrated promising anxiolytic effects in preclinical models. The available data, though limited, provide a strong rationale for the continued exploration of 5-HT2A antagonism as a therapeutic strategy for anxiety disorders. This technical guide consolidates the key findings and methodologies to aid researchers in the ongoing quest for novel and improved treatments for anxiety.

References

- 1. Pruvanserin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EMD 281014, a new selective serotonin 5-HT2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prophylactic and therapeutic effects of acute systemic injections of EMD 281014, a selective serotonin 2A receptor antagonist on anxiety induced by predator stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-HT2A Receptor Antagonism in Parkinson's Disease Psychosis: A Technical Overview of Pruvanserin and its Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of targeting the serotonin (B10506) 2A (5-HT2A) receptor for the management of Parkinson's disease psychosis (PDP). While the primary focus is on the preclinical compound pruvanserin (B1233070) hydrochloride, this document also draws extensively from the clinical success of pimavanserin (B1677881), a compound with a similar mechanism of action that has received regulatory approval for this indication. This guide provides an in-depth look at the underlying pathophysiology, mechanism of action, available quantitative data, and relevant experimental methodologies.

Introduction: The Unmet Need in Parkinson's Disease Psychosis

Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by motor symptoms. However, non-motor symptoms, including psychosis, are common and significantly impact the quality of life for both patients and caregivers.[1][2] PDP, which manifests as hallucinations and delusions, is a major reason for institutionalization among individuals with PD.[1][3] Traditional antipsychotic medications, which primarily act on dopamine (B1211576) D2 receptors, can exacerbate the motor symptoms of Parkinson's disease.[1][3] This has led to the exploration of non-dopaminergic pathways for the treatment of PDP.

Pathophysiology: The Serotonergic Basis of Parkinson's Disease Psychosis

The pathophysiology of PDP is believed to be distinct from that of primary psychotic disorders. Evidence suggests that the underlying mechanism is not directly related to the dopamine agonist treatments for motor symptoms but rather to the progressive neurodegenerative process itself.[4][5] A key element is the loss of serotonergic neurons originating from the dorsal raphe nucleus, which leads to an upregulation and sensitization of postsynaptic 5-HT2A receptors in the cortex.[4][5] This heightened serotonergic sensitivity is thought to be a critical contributor to the development of psychotic symptoms, particularly visual hallucinations.[5] The observation that hallucinogenic compounds like LSD are 5-HT2A receptor agonists further supports this hypothesis.[5]

Mechanism of Action: Targeting the 5-HT2A Receptor

The primary mechanism of action for both pruvanserin and pimavanserin is the blockade of the 5-HT2A receptor. Pruvanserin is a selective 5-HT2A receptor antagonist, while pimavanserin is described as a selective 5-HT2A inverse agonist/antagonist.[4][5][6][7]

-

Antagonism: An antagonist binds to a receptor and prevents the endogenous ligand (in this case, serotonin) from binding and activating it.

-

Inverse Agonism: An inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of G-protein coupled receptors with constitutive activity, an inverse agonist can reduce the baseline level of receptor activation.[4][5]

By blocking the 5-HT2A receptor, these compounds are thought to normalize the hyperactivity in the serotonergic pathways that contribute to psychosis in PD, without interfering with the dopaminergic pathways essential for motor control.[8]

Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to Gq/G11 G alpha proteins.[9] This initiates a signaling cascade involving the activation of phospholipase C-beta (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmission. Pruvanserin, by acting as an antagonist, blocks the initiation of this cascade by serotonin.

Figure 1: 5-HT2A receptor signaling pathway and the inhibitory action of pruvanserin.

Quantitative Data

While extensive clinical data for pruvanserin in PDP is unavailable due to its discontinued (B1498344) development, preclinical data and the clinical data for pimavanserin provide valuable insights into the potential of 5-HT2A antagonism.[7]

Table 1: Preclinical and Clinical Data for Pruvanserin Hydrochloride

| Parameter | Value | Species | Reference |

| IC50 (5-HT2A Receptor) | 0.35 nM | Human | [6] |

| IC50 (5-HT2A Receptor) | 1 nM | Rat | [6] |

Table 2: Efficacy of Pimavanserin in a 6-Week, Placebo-Controlled Study in PDP

| Outcome Measure | Pimavanserin | Placebo | p-value | Effect Size | Reference |

| Change in SAPS-PD Score | -5.79 | -2.73 | 0.001 | 0.50 | [2][5] |

| CGI-I Response | - | - | 0.001 | 0.51 | [2][10] |

| CGI-S Score | - | - | 0.0007 | 0.52 | [2][10] |

SAPS-PD: Scale for the Assessment of Positive Symptoms-Parkinson's Disease; CGI-I: Clinical Global Impression-Improvement; CGI-S: Clinical Global Impression-Severity.

Table 3: Adverse Events with Pimavanserin in PDP Clinical Trials (≥5% and at least twice the rate of placebo)

| Adverse Event | Pimavanserin (%) | Placebo (%) | Reference |

| Peripheral Edema | 7 | 2 | [5] |

| Confusional State | 6 | 3 | [5] |

Experimental Protocols

Detailed experimental protocols for pruvanserin are not publicly available. However, based on the development of similar compounds and the information available for pimavanserin, a general workflow for preclinical and clinical evaluation can be outlined.

Preclinical Evaluation Workflow

A typical preclinical evaluation of a 5-HT2A antagonist for potential use in PDP would involve a series of in vitro and in vivo studies.

Figure 2: A generalized workflow for the preclinical evaluation of a 5-HT2A antagonist.

Receptor Binding Assays:

-

Objective: To determine the affinity and selectivity of the compound for the 5-HT2A receptor and a panel of other receptors.

-

Methodology: Radioligand binding assays using cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A). The compound's ability to displace a radiolabeled ligand is measured to calculate the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Functional Assays:

-

Objective: To assess the functional activity of the compound as an antagonist or inverse agonist.

-

Methodology: Calcium mobilization assays in cells expressing the 5-HT2A receptor. The ability of the compound to inhibit the serotonin-induced increase in intracellular calcium is quantified.

Behavioral Models:

-

Objective: To evaluate the antipsychotic-like effects of the compound in animal models.